(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Description
The compound (4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one belongs to the pyrazolone family, characterized by a five-membered lactam ring. Key structural features include:
- Pyrazolone core: A 4,5-dihydro-1H-pyrazol-5-one scaffold.
- Substituents: A phenyl group at position 1 (R1). A methyl group at position 3 (R3). A (2,4-dichlorophenyl)amino-methylidene group at position 4, in the Z-configuration.
- Electronic and steric properties: The 2,4-dichloro substitution on the anilino moiety enhances lipophilicity and electron-withdrawing effects, while the methyl group at position 3 contributes steric bulk.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-11-14(10-20-16-8-7-12(18)9-15(16)19)17(23)22(21-11)13-5-3-2-4-6-13/h2-10,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAPMZXEEJQWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a member of the pyrazolone class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
The molecular formula of the compound is with a molecular weight of 364.2 g/mol. The structural characteristics include a pyrazolone core that is known for its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H13Cl2N3O |
| Molecular Weight | 364.2 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that pyrazolone derivatives possess a wide range of biological activities, including but not limited to:
- Anticancer Activity : Several studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against breast cancer cell lines (MCF-7) in MTT assays, indicating their potential as anticancer agents .
- Antioxidant Properties : Molecular docking studies suggest that this compound may exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Pyrazolone derivatives are also noted for their anti-inflammatory properties. The presence of specific functional groups in the structure may enhance these effects .
Anticancer Evaluation
A study explored the anticancer properties of various pyrazolone derivatives, including those structurally related to our compound. The results indicated that at high concentrations (150 µg/mL), certain derivatives led to approximately 50% lethality in MCF-7 cells. The IC50 values for doxorubicin in similar studies ranged from 0.68 to 5.074 µg/mL, showcasing the competitive efficacy of these pyrazolone compounds .
Antioxidant and Anti-inflammatory Properties
Molecular docking simulations have shown that compounds with a pyrazolone nucleus can interact favorably with targets involved in oxidative stress and inflammation pathways. This suggests that our compound could be further investigated for its potential therapeutic applications in treating conditions characterized by inflammation and oxidative damage .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in colorectal cancer cells, demonstrating a dose-dependent relationship between concentration and cytotoxicity .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in cancer therapy as oxidative stress plays a role in tumor progression .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer metabolism and proliferation. By targeting these enzymes, it could potentially slow down tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Case Studies
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Methyl : Compound A’s trifluoromethyl group at R3 and R5 introduces strong electron-withdrawing effects, which may alter reactivity or binding affinity compared to the target’s methyl group .
- Substituent Position : Compound B replaces the phenyl group (R1) with methyl, reducing steric bulk and aromatic interactions .
- Extended Conjugation : Compound C’s propylidene chain and intramolecular hydrogen bond may improve stability and π-π stacking interactions .
- Bulky Groups : Compound D’s diphenylethylidene and thiazolyl groups suggest enhanced π-π interactions but reduced solubility .
Electronic Effects:
Steric and Conformational Effects:
- Methyl vs. Trifluoromethyl : The target’s methyl group at R3 provides moderate steric hindrance, whereas Compound A’s trifluoromethyl group may restrict rotational freedom .
Analytical Techniques for Structural Validation
- X-ray Crystallography : SHELX and ORTEP software are widely used to confirm the Z-configuration and molecular geometry of pyrazolones. For example, the intramolecular hydrogen bond in Compound C was validated via ORTEP-III .
- Structure Validation Tools : Programs like PLATON (used in SHELX) ensure accuracy in bond lengths, angles, and torsional parameters .
Q & A
Compound: (4Z)-4-{[(2,4-Dichlorophenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this compound?
- Methodology : The compound is synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, the Vilsmeier–Haack reaction is used to form pyrazole-4-carbaldehyde intermediates, which are then functionalized with aromatic amines . Refluxing hydrazines with ketones in ethanol (12+ hours) is a standard approach, followed by filtration and ethanol washing for purification .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid side products like tautomeric isomers.
Q. How is the Z-configuration of the methylidene group confirmed in this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. The (4Z)-configuration is validated by analyzing dihedral angles between the pyrazolone ring and the dichlorophenylamino group, as demonstrated in structurally analogous compounds .
- Supporting Techniques : Nuclear Overhauser Effect (NOE) NMR spectroscopy can supplement SC-XRD by detecting spatial proximity between protons on the methylidene group and adjacent substituents .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Primary Methods :
- UV-Vis Spectroscopy : Identifies electronic transitions linked to the conjugated enaminone system (λmax ~300–400 nm) .
- FT-IR : Confirms N–H stretching (3200–3400 cm<sup>−1</sup>) and C=O vibrations (1650–1700 cm<sup>−1</sup>) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ ~170–180 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
